Hymenidin

Voltage-gated potassium channels Kv1.4 inhibition Electrophysiology

Choose Hymenidin for its non-interchangeable Kv1.4 inhibition (IC50 5.3 μM) and unique Cdk5/p35 selectivity (IC50 4 μM; 3-fold over GSK-3β). Unlike extraction-dependent oroidin/clathrodin, synthetic routes ensure lot-to-lot consistency from 1 mg to 100 mg. Ideal for CNS-sparing Kv1.x studies and Alzheimer's tau pathology research.

Molecular Formula C11H12BrN5O
Molecular Weight 310.15 g/mol
CAS No. 107446-78-6
Cat. No. B8230432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHymenidin
CAS107446-78-6
Molecular FormulaC11H12BrN5O
Molecular Weight310.15 g/mol
Structural Identifiers
SMILESC1=C(NC=C1Br)C(=O)NCC=CC2=CN=C(N2)N
InChIInChI=1S/C11H12BrN5O/c12-7-4-9(15-5-7)10(18)14-3-1-2-8-6-16-11(13)17-8/h1-2,4-6,15H,3H2,(H,14,18)(H3,13,16,17)/b2-1+
InChIKeyKHJREOQCERRAME-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hymenidin: A Bromopyrrole Marine Alkaloid with Quantifiable Differentiation in Voltage-Gated Potassium Channel Inhibition


Hymenidin (CAS 107446-78-6) is a bromopyrrole alkaloid isolated from marine sponges of the genera Hymeniacidon and Agelas [1]. It belongs to the oroidin class of pyrrole-2-aminoimidazole metabolites, characterized by a brominated pyrrole carboxamide moiety linked via an unsaturated chain to a 2-aminoimidazole ring [2]. While it shares this core scaffold with close analogs such as oroidin (lacking bromine on the pyrrole ring) and clathrodin (containing a saturated linker), hymenidin exhibits a distinct pharmacological profile as a serotonergic receptor antagonist and voltage-gated potassium (Kv) channel inhibitor [3].

Why Hymenidin Cannot Be Interchanged with Oroidin or Clathrodin in Experimental Systems


Despite their structural homology, hymenidin, oroidin, and clathrodin exhibit non-equivalent pharmacological profiles that preclude generic substitution. Direct comparative electrophysiology studies demonstrate that hymenidin inhibits Kv1.4 channels with an IC50 of 5.3 μM, while oroidin and clathrodin show markedly different potencies of 2.1 μM and 30 μM, respectively . This ~6-fold difference in potency between hymenidin and clathrodin against the same molecular target invalidates the assumption of class-level interchangeability. Furthermore, the presence of a bromine atom on the pyrrole ring—a feature absent in oroidin—confers distinct molecular recognition properties that translate to differential kinase inhibition profiles, with hymenidin inhibiting Cdk5/p35 (IC50 = 4 μM) and GSK-3β (IC50 = 12 μM) [1]. These quantitative divergences underscore that experimental outcomes and procurement decisions must be compound-specific rather than class-based.

Quantitative Differentiation of Hymenidin Against Closest Structural Analogs: Head-to-Head and Cross-Study Evidence


Hymenidin Exhibits Intermediate Kv1.4 Inhibitory Potency Between Oroidin and Clathrodin

In a standardized patch-clamp electrophysiology assay against the human Kv1.4 channel, hymenidin demonstrates an IC50 of 5.3 μM, positioning it as an intermediate-potency inhibitor between the more potent oroidin (IC50 = 2.1 μM) and the substantially weaker clathrodin (IC50 = 30 μM) . This represents a 5.7-fold lower potency compared to oroidin and a 5.7-fold higher potency compared to clathrodin, establishing a clear rank-order that informs target engagement expectations in Kv1.4-expressing systems.

Voltage-gated potassium channels Kv1.4 inhibition Electrophysiology

Hymenidin Inhibits Cdk5/p35 with 3-Fold Selectivity Over GSK-3β

Biochemical kinase inhibition assays reveal that hymenidin inhibits cyclin-dependent kinase 5 (Cdk5/p35) with an IC50 of 4 μM and glycogen synthase kinase 3 beta (GSK-3β) with an IC50 of 12 μM [1]. This represents a 3-fold selectivity window favoring Cdk5/p35 over GSK-3β. This dual kinase inhibitory profile is not reported for the close analog oroidin, which lacks the brominated pyrrole moiety and has not demonstrated comparable kinase engagement.

Kinase inhibition Cdk5/p35 GSK-3β Neurodegeneration

Hymenidin Demonstrates Broader Kv1 Channel Subtype Inhibition Profile than Clathrodin

Comprehensive profiling against six human Kv1 channel isoforms (Kv1.1-Kv1.6) expressed in CHO cells demonstrates that hymenidin, along with oroidin, inhibits Kv1.3-Kv1.6 channels with IC50 values in the low micromolar range, while showing selectivity against Kv1.1 and Kv1.2 [1]. In contrast, clathrodin exhibits markedly weaker activity across this panel, with a Kv1.4 IC50 of 30 μM representing ~6-fold lower potency than hymenidin . This differential isoform coverage establishes hymenidin as a more versatile tool for probing Kv1-mediated currents compared to clathrodin.

Kv1 channel isoforms Subtype selectivity SAR

Scalable Synthetic Route Enables Hymenidin Procurement Independent of Natural Source Variability

A convenient and scalable synthetic strategy has been established for hymenidin, clathrodin, and oroidin using key 2-aminoimidazole amine intermediates derived from L-ornithine or benzyl 1,2-dihydropyridine-1-carboxylate precursors [1]. Total synthesis via an imidazo[1,2-a]pyrimidine intermediate has also been demonstrated with efficiency amenable to scale-up [2]. This synthetic accessibility differentiates hymenidin from other marine bromopyrrole alkaloids (e.g., dibromophakellin, sceptrin) that lack established scalable synthetic routes and remain dependent on low-yield natural extraction, introducing batch-to-batch variability and supply constraints.

Chemical synthesis Scalability Supply chain reliability

High-Value Application Scenarios for Hymenidin Based on Quantifiable Differentiation Evidence


Kv1.4 Channel Studies Requiring Intermediate Potency Between Oroidin and Clathrodin

Investigators using patch-clamp electrophysiology to probe Kv1.4 channel function should select hymenidin when the experimental design requires a Kv1.4 IC50 of approximately 5 μM. Oroidin's higher potency (IC50 = 2.1 μM) may produce excessive channel blockade or off-target effects, while clathrodin's weak activity (IC50 = 30 μM) may fail to achieve measurable inhibition at physiologically relevant concentrations. Hymenidin provides a precisely differentiated intermediate potency window [1].

Cdk5/p35-Focused Neurodegeneration Research with Kinase Selectivity Requirements

Research programs investigating Cdk5/p35 dysregulation in Alzheimer's disease, tau pathology, or neuronal migration disorders benefit from hymenidin's unique kinase inhibition profile (Cdk5/p35 IC50 = 4 μM; GSK-3β IC50 = 12 μM) [1]. The 3-fold selectivity favoring Cdk5/p35 over GSK-3β distinguishes hymenidin from oroidin, which lacks reported kinase inhibitory activity. This specificity is valuable for deconvoluting Cdk5-specific versus GSK-3β-mediated effects in cellular models.

Multi-Kv1 Isoform Profiling with Kv1.1/Kv1.2 Sparing

For studies requiring inhibition of Kv1.3, Kv1.4, Kv1.5, and Kv1.6 while minimizing effects on Kv1.1 and Kv1.2 (the predominant CNS isoforms), hymenidin offers a validated selectivity profile [1]. Clathrodin's insufficient potency across these isoforms renders it unsuitable for such applications. Hymenidin enables researchers to modulate peripheral and immune-expressed Kv1 channels without confounding CNS Kv1.1/Kv1.2 engagement.

Supply Chain-Critical Research Programs Requiring Scalable Marine Alkaloid Analogs

Laboratories and procurement organizations that have experienced supply interruptions with extraction-dependent marine natural products should transition to hymenidin. Its validated scalable synthetic routes [1][2] ensure consistent lot-to-lot purity and availability, unlike non-scalable bromopyrrole alkaloids such as dibromophakellin or sceptrin. Commercial vendors offer hymenidin in quantities ranging from 1 mg to 100 mg with defined lead times [3], supporting both exploratory and larger-scale studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hymenidin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.